1,1-Dichlorodisilane
Description
1,1-Dichlorodisilane (Cl₂Si₂H₄) is a chlorinated disilane compound characterized by two silicon atoms bridged by a single bond, with two chlorine atoms attached to one silicon center. This structure confers unique reactivity, making it valuable in synthetic chemistry and materials science.
Properties
CAS No. |
101673-04-5 |
|---|---|
Molecular Formula |
Cl2H4Si2 |
Molecular Weight |
131.10 g/mol |
IUPAC Name |
dichloro(silyl)silane |
InChI |
InChI=1S/Cl2H4Si2/c1-4(2)3/h4H,3H3 |
InChI Key |
FXOCTISBMXDWGP-UHFFFAOYSA-N |
Canonical SMILES |
[SiH3][SiH](Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichlorodisilane can be synthesized through the reaction of silicon tetrachloride (SiCl4) with silane (SiH4) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently.
Industrial Production Methods: In an industrial setting, this compound is often produced as a byproduct in the production of trichlorosilane (SiHCl3). The disproportionation of trichlorosilane is a common method used to generate this compound.
Chemical Reactions Analysis
1,1-Dichlorodisilane undergoes various types of chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can form silicon dioxide (SiO2) and hydrochloric acid (HCl).
Reduction: The compound can be reduced to form silane (SiH4) under specific conditions.
Substitution: It can undergo substitution reactions with various reagents, such as ammonia (NH3), to form silicon nitride (Si3N4) and other derivatives.
Common Reagents and Conditions:
Oxygen (O2) for oxidation reactions.
Hydrogen (H2) for reduction reactions.
Ammonia (NH3) for substitution reactions.
Major Products Formed:
Silicon dioxide (SiO2) from oxidation.
Silane (SiH4) from reduction.
Silicon nitride (Si3N4) from substitution with ammonia.
Scientific Research Applications
1,1-Dichlorodisilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of silicon-based materials.
Biology: Employed in the study of silicon-based biological systems.
Medicine: Investigated for potential use in medical imaging and drug delivery systems.
Industry: Utilized in the production of semiconductors and other silicon-based technologies.
Mechanism of Action
The mechanism by which 1,1-Dichlorodisilane exerts its effects depends on the specific reaction it undergoes. For example, in the formation of silicon nitride, the compound reacts with ammonia to form Si3N4 through a substitution reaction. The molecular targets and pathways involved are typically related to the silicon-silicon and silicon-hydrogen bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs of Dichlorodisilanes
Key structural analogs differ in chlorine substitution patterns and substituent groups, impacting reactivity and applications:
Reactivity and Stability
- Electroreduction : this compound generates unstable disilene intermediates during polymerization, limiting yields. In contrast, 1,2-dichlorodisilanes (e.g., tetramethyl derivatives) exhibit more controlled reactivity due to steric hindrance from methyl groups .
Research Findings and Challenges
- Low Polymerization Yields : The high reactivity of this compound’s intermediates necessitates additives (e.g., naphthalene) to stabilize disilene, marginally improving polysilane yields .
- Synthetic Limitations : Asymmetric chlorine substitution in this compound complicates the synthesis of symmetrical disilane-bridged materials, a niche where 1,2-dichlorodisilanes excel .
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